molecular formula C26H18O4 B5823880 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5823880
M. Wt: 394.4 g/mol
InChI Key: IJCCZSIUMHYJAA-UHFFFAOYSA-N
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Description

4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a naphthalene moiety and a benzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between an aldehyde and dimedone, followed by the reaction with 2-naphthol to form the desired xanthene derivative . The reaction conditions often require the use of catalysts such as imidazole or isoquinoline, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. The naphthalene and chromen moieties allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • 4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one

Uniqueness

Compared to similar compounds, 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Its combination of a naphthalene moiety with a benzo[c]chromen-6-one core is not commonly found in other compounds, making it a valuable subject for further research and application development .

Properties

IUPAC Name

4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O4/c1-16-24(13-12-21-20-8-4-5-9-22(20)26(28)30-25(16)21)29-15-23(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCCZSIUMHYJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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